![molecular formula C9H16N2O5 B1526337 Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate CAS No. 1008526-70-2](/img/structure/B1526337.png)
Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H16N2O5 . It has a molecular weight of 232.2300 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of azetidines, a class of compounds to which Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate belongs, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate contains a total of 32 bonds, including 16 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 four-membered ring, 1 (thio-) carbamate (aliphatic), 1 nitro group (aliphatic), 1 hydroxyl group, 1 tertiary alcohol, and 1 Azetidine .
Scientific Research Applications
Anticancer Research
This compound has shown potential as an investigative anticancer agent. Its structure, derived from energetic materials, has been studied for its ability to suppress the growth and proliferation of cancer cells . The transformation of this compound into related derivatives could lead to the development of new classes of anticancer drugs.
Energetic Materials Development
Due to its nitro group, this compound is of interest in the field of energetic materials. Researchers explore such compounds for their high nitrogen content and potential applications in explosives . The compound’s stability and reactivity are key factors in its suitability for such applications.
Safety and Hazards
Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-8(2,3)16-7(12)10-4-9(13,5-10)6-11(14)15/h13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYWGUJDIRKARQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725586 | |
Record name | tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate | |
CAS RN |
1008526-70-2 | |
Record name | tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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